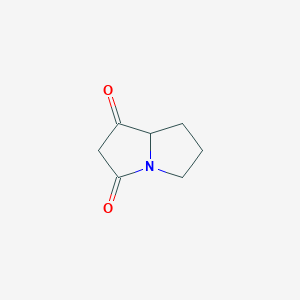
Hexahydro-1H-pyrrolizine-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1H-pyrrolizine-1,3-dione is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have demonstrated that derivatives of hexahydro-1H-pyrrolizine-1,3-dione exhibit significant antimicrobial properties. For instance, a study synthesized novel spirooxindole-pyrrolizine derivatives and evaluated their antimicrobial activities against various microorganisms. The compounds showed excellent activity, with minimum inhibitory concentrations (MICs) indicating potent efficacy against tested pathogens .
Anticancer Properties
Research has indicated that pyrrolizine derivatives can serve as promising scaffolds for anticancer drugs. Compounds containing the pyrrolizine moiety have been linked to mechanisms that inhibit tumor growth and induce apoptosis in cancer cells. A specific study highlighted the synthesis of new heterocycles incorporating pyrrolizine, which demonstrated notable cytotoxic effects in vitro against several cancer cell lines .
Anti-inflammatory Effects
This compound derivatives have also been investigated for their anti-inflammatory potential. Compounds derived from this structure showed the ability to reduce inflammatory markers in cellular models, suggesting their use in developing treatments for inflammatory diseases .
Pesticidal Activity
The compound has been explored for its potential use as a pesticide. Research into spiro compounds derived from this compound revealed broad-spectrum biological activity against agricultural pests and pathogens. The combination of multiple pharmacophores within a single molecule enhances its effectiveness as an agrochemical agent .
Plant Growth Regulators
Studies have indicated that certain derivatives can act as plant growth regulators, promoting growth and resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .
Synthesis and Structural Insights
The synthesis of this compound typically involves cycloaddition reactions, which allow for the efficient formation of this complex structure from simpler precursors. A notable synthetic route includes the use of azomethine ylides generated from isatin and amino acids, facilitating the formation of diverse pyrrolidine and pyrrolizine derivatives .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of spirooxindole-pyrrolizine derivatives revealed that these compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The research emphasized the importance of structural modifications to enhance efficacy .
Case Study 2: Anticancer Activity Assessment
In another investigation, a library of pyrrolizine-based compounds was screened for anticancer properties using various cancer cell lines. Results indicated that specific substitutions on the pyrrolizine core significantly increased cytotoxicity, highlighting the potential for developing targeted anticancer therapies .
Análisis De Reacciones Químicas
Oxidation of Alcohols
HHPD is synthesized by oxidizing hexahydro-1H-pyrrolizine-1-ol using pyridinium chlorochromate (PCC) in dichloromethane. This reaction converts the alcohol to a ketone while retaining the lactam structure .
Reaction Details
| Reagent | Solvent | Conditions | Yield |
|---|---|---|---|
| PCC | CH₂Cl₂ | Room temperature | 85–90% |
Cycloaddition Reactions
HHPD participates in 1,3-dipolar cycloaddition reactions with azomethine ylides generated from isatin, sarcosine, and l-proline. This forms spirooxindole-spiropiperidinone-pyrrolizines (e.g., 8a–j ), which exhibit antimicrobial activity .
Reaction Parameters
| Dipolarophile | Solvent | Temperature (°C) | Reaction Time |
|---|---|---|---|
| 4a–j | THF | 20–50 | 12–48 hours |
Methanolysis
The lactam ring undergoes ring-opening under basic conditions (e.g., NaOH in methanol), yielding a methyl ester. This reaction highlights the instability of the lactam unit .
Mechanism
-
Nucleophilic attack by methoxide ion at the carbonyl carbon.
-
Ring opening forms a diacid ester.
DMF Acetal Formation
Reaction with DMF acetal produces a dimethylaminomethylene derivative (22 ), which exists as a mixture of rotamers. This transformation demonstrates the reactivity of the ketone group .
Spectroscopic Data
-
IR : Stretching vibration at 1685 cm⁻¹ (C=O).
-
¹H-NMR : Rotameric signals at δ 1.98 (CH₃) and δ 4.82 (benzylic protons) .
Crystallography
HHPD derivatives exhibit twisted conformations in the crystal state. For example, the pyrazole ring forms dihedral angles of 9.11° and 39.65° with adjacent phenyl rings .
Puckering Parameters
| Ring | q₂ (Å) | φ₂ (°) |
|---|---|---|
| Pyrrolidine | 0.322 | 170.9 |
| Chromene | 0.079 | 205.1 |
Antimicrobial Activity
Compounds 8b , 8e , and 8g show MIC values of 6–12 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial properties .
Bioactive Derivatives
HHPD-based spiro compounds are promising candidates for antimicrobial drugs , with SAR studies identifying phenyl-hexahydro-1H-pyrrolizine rings as critical motifs .
Synthetic Optimization
Future research should focus on:
Propiedades
Número CAS |
1253793-02-0 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydropyrrolizine-1,3-dione |
InChI |
InChI=1S/C7H9NO2/c9-6-4-7(10)8-3-1-2-5(6)8/h5H,1-4H2 |
Clave InChI |
NKVCYUQRYZJTOU-UHFFFAOYSA-N |
SMILES |
C1CC2C(=O)CC(=O)N2C1 |
SMILES canónico |
C1CC2C(=O)CC(=O)N2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















